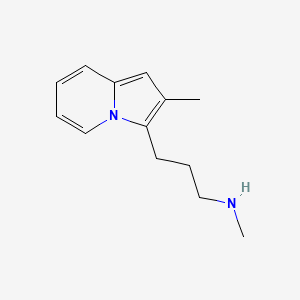
Indolizine, 3-(3-(methylamino)propyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural features and biological activities. This particular compound is a derivative of indolizine, which is an isomer of indole and serves as a precursor for various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizine, 3-(3-(methylamino)propyl)-2-methyl-, can be achieved through several methods:
Cyclocondensations: This method involves the reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.
Cycloadditions: This approach uses transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns.
Cyclization/Eliminations: The reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N) results in the formation of indolizines.
Cycloisomerizations: This method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods
Industrial production of indolizine derivatives often involves large-scale cyclocondensation and cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while reduction may produce indolizine hydrides .
科学研究应用
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of Indolizine, 3-(3-(methylamino)propyl)-2-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
相似化合物的比较
Similar Compounds
Indole: An isomer of indolizine with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Quinoline: Known for its anticancer and antimicrobial properties.
Uniqueness
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
CAS 编号 |
65548-65-4 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC 名称 |
N-methyl-3-(2-methylindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-11-10-12-6-3-4-9-15(12)13(11)7-5-8-14-2/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
InChI 键 |
TWNBNFVHULVIPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=CC=CC2=C1)CCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















